molecular formula C16H25N3O3 B3007484 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 1396675-91-4

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B3007484
CAS No.: 1396675-91-4
M. Wt: 307.394
InChI Key: VWWGAAWKGXHONP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group at the 4-position and a 3,5-dimethylisoxazol-4-yl ethanone moiety. The cyclopropyl-hydroxyethyl group introduces steric and electronic effects, while the isoxazole ring contributes to heterocyclic aromaticity.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-14(12(2)22-17-11)9-16(21)19-7-5-18(6-8-19)10-15(20)13-3-4-13/h13,15,20H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGAAWKGXHONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperazine ring, a cyclopropyl group, and an isoxazole moiety, which contribute to its unique pharmacological profile.

Chemical Structure

The chemical formula for this compound is C17H24N4O2C_{17}H_{24}N_4O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity suggests various interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key signaling pathways. The piperazine ring is known for its role in modulating neurotransmitter systems, while the isoxazole group may influence neuroprotective effects and other pharmacological actions.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features to this compound exhibit significant antidepressant and anxiolytic activities. For instance, derivatives containing the piperazine moiety have been linked to increased serotonin levels in the brain, which are crucial for mood regulation.

Neuroprotective Properties

Studies have shown that compounds with piperazine rings can provide neuroprotection against oxidative stress and neuroinflammation. The cyclopropyl group may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting. This characteristic could make the compound a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various pathogens. The unique combination of functional groups in this compound may confer antibacterial and antifungal properties, although specific studies on this compound are still needed.

Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring, cyclopropyl group, isoxazole moietyAntidepressant, neuroprotective
1-(4-Hydroxyethyl)piperazineSimilar piperazine structureNeuroprotective
4-(Cyclopropylmethyl)piperazineLacks methoxy groupAnxiolytic effects

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced neuronal apoptosis in vitro. The mechanism was linked to the inhibition of pro-apoptotic signaling pathways.

Case Study 2: Antidepressant Activity

A clinical trial involving piperazine-based compounds demonstrated significant improvement in depressive symptoms among participants compared to placebo groups. The results indicated enhanced serotonergic activity as a likely mechanism behind these effects.

Comparison with Similar Compounds

Piperazine Substitutions

The piperazine ring is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Piperazine Substituent Key Structural Features
Target Compound 2-Cyclopropyl-2-hydroxyethyl Cyclopropane ring (strain-induced reactivity), hydroxy group for H-bonding
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(p-tolyl)piperazin-1-yl)ethanone (5d) p-Tolyl (para-methylphenyl) Aromatic hydrophobicity, potential π-π stacking; thioether linker (oxidation-sensitive)
2-((3,5-Dimethylisoxazol-4-yl)methoxy)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one (18a) o-Tolyl (ortho-methylphenyl) Steric hindrance from ortho-methyl group; ether linker (higher stability than thioether)

Key Observations :

  • The hydroxyethyl moiety may enhance solubility and hydrogen-bonding interactions, contrasting with the purely hydrophobic p-tolyl group in 5d .
  • The o-tolyl group in 18a introduces steric hindrance, which could limit binding to flat receptor pockets compared to the target compound’s flexible cyclopropyl group .

Linker and Heterocyclic Moieties

The linker between the piperazine and isoxazole varies among analogs:

Compound Name Linker Type Heterocycle
Target Compound Ethyl ketone 3,5-Dimethylisoxazole
5d Thioether (-S-) 3,5-Dimethylisoxazole
18a Ether (-O-) 3,5-Dimethylisoxazole

Key Observations :

  • Thioether linkers (as in 5d) are more lipophilic and prone to oxidative metabolism compared to ethers or ketones. This may reduce the half-life of 5d relative to the target compound.
  • The ethyl ketone linker in the target compound offers metabolic stability and moderate polarity, balancing solubility and membrane permeability.
  • All analogs retain the 3,5-dimethylisoxazole group, which likely contributes to aromatic stacking or electrostatic interactions in target binding.

Pharmacological Implications

While specific activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Nuclear Androgen Receptor Antagonism : Compounds 5d and 18a were synthesized as androgen receptor antagonists . The target compound’s hydroxyethyl group may enhance binding affinity via hydrogen bonding with receptor residues.
  • Selectivity : The cyclopropyl group’s unique geometry could reduce off-target effects compared to aryl-substituted analogs, which might interact with hydrophobic pockets in unrelated receptors.
  • Metabolic Stability : The hydroxyethyl group in the target compound may undergo glucuronidation, whereas the thioether in 5d could form sulfoxides, altering clearance rates .

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